Octyl D-glucopyranoside

描述

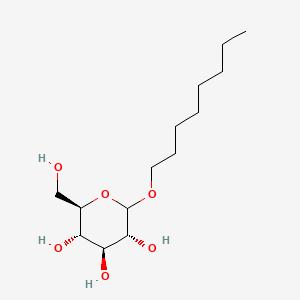

Octyl D-glucopyranoside is a non-ionic surfactant widely used in biochemical and biophysical research. It is composed of an octyl group attached to a D-glucopyranoside moiety. This compound is known for its ability to solubilize membrane proteins, making it a valuable tool in the study of membrane protein structure and function .

准备方法

Synthetic Routes and Reaction Conditions: Octyl D-glucopyranoside can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of β-glucosidase to catalyze the reverse hydrolysis reaction between glucose and octanol in non-aqueous solvents . The reaction typically occurs at 30°C with a yield of around 67% . Another method involves the chemical reaction of 2,3,4,6-tetra-acetyl bromo-glucose with octanol in the presence of zinc oxide, followed by deacetylation to obtain the final product .

Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic synthesis due to its regio- and stereo-selectivity under mild conditions. The use of engineered β-glucosidase in organic solvents and ionic liquids has shown great potential for commercial production .

化学反应分析

Micellization and Aggregation Behavior

ODGP’s self-assembly in aqueous solutions is critical for its surfactant properties.

Critical Micelle Concentration (CMC)

-

Temperature dependence : Micellization is entropy-driven, with ΔH = 1.3 kcal/mol and ΔG = -5.2 kcal/mol ( ).

Effect of Salts

| Salt (0.1 M) | CMC (mM) | Aggregation Number (N) |

|---|---|---|

| None | 25 | 80 |

| CaCl₂ | 15 | 120 |

| MgCl₂ | 18 | 110 |

Divalent cations (Ca²⁺, Mg²⁺) reduce CMC and increase micelle size due to charge screening and enhanced hydrophobic interactions ( ).

Interactions with Biological Membranes

ODGP exhibits biphasic effects on erythrocyte membranes ( ):

-

Antihemolytic activity : At low concentrations (0.1–2 mM), it stabilizes membranes under hypotonic stress.

-

Hemolytic activity : Above 2 mM, it disrupts lipid bilayers, releasing hemoglobin.

Thermodynamics of Membrane Partitioning

| Parameter | Value |

|---|---|

| Partition coefficient (K) | 120 M⁻¹ |

| ΔH (binding) | 1.3 kcal/mol |

| ΔC_P | -75 cal·K⁻¹·mol⁻¹ |

Calorimetric data indicate hydrophobic interactions dominate partitioning ( ).

Interfacial and Colloidal Behavior

ODGP’s interfacial properties differ from technical octyl glucoside mixtures ( ):

-

Pure ODGP : Forms micelles without long-range electrostatic repulsion; Newton black films dominate at high concentrations.

-

Technical mixtures : Generate electrostatic repulsion due to heterogeneous headgroups (1–7 glucose units).

Fluorescence Analysis

-

Pyrene fluorescence shows micellar micropolarity decreases with increasing ODGP concentration, indicating tighter packing ( ).

Stability and Degradation

-

Thermal stability : Stable up to 120°C in anhydrous conditions ( ).

-

Hydrolysis : Susceptible to acidic or enzymatic cleavage of the glycosidic bond.

Comparative Reactivity with Structural Analogs

科学研究应用

Biochemical Applications

1.1 Solubilization of Membrane Proteins

OGP is primarily utilized for the solubilization of membrane proteins and phospholipids. Its non-ionic nature allows it to effectively disrupt lipid bilayers while maintaining protein functionality. It has been shown to solubilize phosphatidylcholine bilayers at molar-dependent ratios, making it essential for studies involving membrane-associated proteins .

1.2 Protein Crystallization

In structural biology, OGP is employed in protein crystallization processes. By stabilizing proteins in solution, it facilitates the formation of high-quality crystals necessary for X-ray diffraction studies .

1.3 Glycoprotein Analysis

OGP enhances the cleavage of oligosaccharides from glycoproteins using endoglycosidase F, which is crucial for analyzing glycoprotein structures and functions .

Microbiological Applications

2.1 Biodegradability Studies

Research indicates that OGP-based surfactants exhibit better biodegradability compared to traditional petroleum-based surfactants. Studies have shown that OGP has a lesser negative impact on environmental microorganisms, making it a more eco-friendly option in various applications .

2.2 Cell Surface Interaction Studies

OGP's interaction with microbial cells has been studied to understand its effects on cell surface properties. The presence of functional groups in OGP derivatives influences microbial cell interactions, which can be pivotal in bioremediation and environmental monitoring .

Toxicological Studies

3.1 Cytotoxicity Assessments

In vitro studies have evaluated the cytotoxic effects of OGP on various cell lines, including cancerous HeLa cells and non-cancerous myoblasts (H9c2). Results indicated moderate cytotoxicity with hemolytic activity ranging from 10-16%, suggesting that while OGP is relatively safe, caution is warranted when used in biological systems .

3.2 Antibacterial Activity

OGP has demonstrated antibacterial properties against several pathogens, with minimum inhibitory concentration (MIC) values being calculated for different bacterial strains. This suggests potential applications in pharmaceutical formulations or as a preservative .

Environmental Applications

4.1 Surfactant Properties and Environmental Impact

The physicochemical properties of OGP make it suitable for use as a surfactant in cleaning products and emulsification processes. Its biodegradability and lower toxicity profile enhance its appeal as a sustainable alternative to conventional surfactants .

4.2 Risk Assessment Studies

As new surfactants like OGP are introduced into the market, understanding their environmental impact becomes critical. Studies assessing the risks associated with their use have shown that OGP poses less risk to aquatic life compared to traditional surfactants .

Case Studies and Research Findings

作用机制

Octyl D-glucopyranoside exerts its effects primarily through its surfactant properties. It interacts with lipid bilayers, disrupting the membrane structure and increasing membrane fluidity . This interaction facilitates the solubilization of membrane proteins, allowing them to be studied in a more stable environment .

相似化合物的比较

Decyl D-glucopyranoside: Similar in structure but with a longer alkyl chain, leading to different solubilization properties.

Nonyl D-glucopyranoside: Another similar compound with a nine-carbon alkyl chain.

Dodecyl D-glucopyranoside: Contains a twelve-carbon alkyl chain, offering different surfactant properties.

Uniqueness: Octyl D-glucopyranoside is unique due to its optimal balance between hydrophilic and hydrophobic properties, making it highly effective in solubilizing membrane proteins without denaturing them .

生物活性

Octyl D-glucopyranoside (OGP), a non-ionic surfactant derived from glucose, has garnered attention for its diverse biological activities. This article explores the compound's cytotoxicity, antimicrobial properties, hemolytic activity, and its influence on cell lysis, supported by recent research findings and case studies.

1. Cytotoxicity and Cell Viability

Research has demonstrated that OGP exhibits varying levels of cytotoxicity depending on the cell type. A study evaluated OGP's impact on cancerous HeLa cells and non-cancerous H9c2 myoblasts. The results indicated that OGP could induce cytotoxic effects on HeLa cells while exhibiting lower toxicity towards H9c2 cells. The LC50 values were calculated for aquatic organisms (Artemia salina), showing a significant impact on cell viability.

| Cell Line | LC50 (mM) | Cytotoxic Effect |

|---|---|---|

| HeLa | 0.2 | High |

| H9c2 | 1.5 | Low |

| Artemia salina | 0.5 | Moderate |

This suggests that while OGP can be toxic to certain cancer cells, it may have a protective effect on non-cancerous cells at lower concentrations .

2. Antimicrobial Activity

OGP has been investigated for its antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate that OGP is particularly effective against Gram-positive bacteria, such as Listeria monocytogenes.

| Pathogen | MIC (mM) |

|---|---|

| Listeria monocytogenes | 0.03 - 0.12 |

| Staphylococcus aureus | 0.05 - 0.15 |

| Streptococcus pneumoniae | 0.04 - 0.10 |

These findings highlight OGP's potential as a biocontrol agent in food safety and medical applications .

3. Hemolytic and Thrombolytic Activities

The hemolytic activity of OGP was assessed to determine its compatibility with blood components. The hemolysis rate observed was between 10-16% , indicating a moderate level of hemolytic activity, which is crucial for evaluating its safety in biomedical applications.

Furthermore, thrombolytic activity tests showed that OGP could effectively burst clots in blood, demonstrating a potential therapeutic application in treating thrombosis when compared to standard treatments like streptokinase .

4. Influence on Cell Lysis

A significant area of research involves OGP's role in inhibiting cell lysis induced by cavitation during ultrasound exposure. In vitro studies using HL-60 leukemia cells revealed that the addition of OGP could protect these cells from cavitation-induced damage.

- Experimental Setup : Cells were exposed to ultrasound with varying concentrations of OGP.

- Results : At a concentration of 2 mM , OGP resulted in 100% survival after exposure conditions that typically caused high cell lysis without the surfactant.

This protective effect is attributed to the accumulation of surfactants at the cavity surface, which reduces the production of reactive oxygen species (ROS), thereby mitigating cellular damage .

属性

IUPAC Name |

2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338305, DTXSID20860441 | |

| Record name | n-Octylglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4742-80-7, 41444-50-2 | |

| Record name | n-Octylglucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。